2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolopyrimidinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions
Formation of the Pyrrolopyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: The 2-chloro-4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Final Coupling Reactions: The phenyl and m-tolyl groups are typically introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: Shares a similar benzylthio group but has a quinazolinone core.
7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the benzylthio substituent but retains the pyrrolopyrimidinone core.
Uniqueness
The uniqueness of 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3OS/c1-16-6-5-9-20(12-16)31-25(32)24-23(21(14-29-24)17-7-3-2-4-8-17)30-26(31)33-15-18-10-11-19(28)13-22(18)27/h2-14,29H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRPJWIWUVTNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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